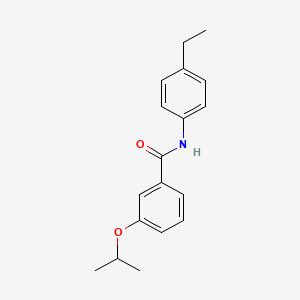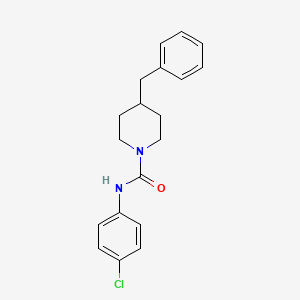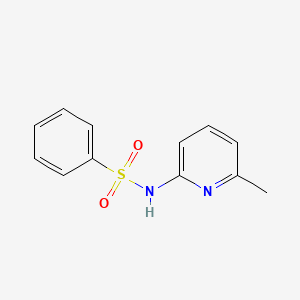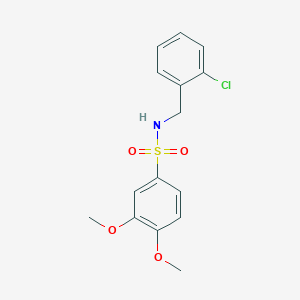
1-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-propanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-propanedione, also known as CL-316243, is a selective beta-3 adrenergic receptor agonist. It was first synthesized in 1997 by researchers at Pfizer. Since then, it has been extensively studied for its potential applications in the treatment of obesity, diabetes, and other metabolic disorders.
Mécanisme D'action
1-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-propanedione works by selectively activating the beta-3 adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to an increase in the breakdown of stored fat and an increase in energy expenditure. This results in a reduction in body weight and an improvement in metabolic parameters such as insulin sensitivity and glucose tolerance.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in thermogenesis and fatty acid oxidation in adipose tissue. It also increases the activity of brown adipose tissue, which is responsible for generating heat and burning calories. In addition, it improves insulin sensitivity and glucose tolerance by increasing the uptake and utilization of glucose by skeletal muscle and liver.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-propanedione is its selectivity for the beta-3 adrenergic receptor, which reduces the risk of off-target effects. However, it has a relatively short half-life in vivo, which may limit its effectiveness in long-term studies. In addition, its effects on energy expenditure and body weight are dependent on the presence of brown adipose tissue, which is not present in all animal models.
Orientations Futures
There are several potential future directions for research on 1-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-propanedione. One area of interest is the development of more potent and selective beta-3 adrenergic receptor agonists. Another area of interest is the study of the effects of this compound on other metabolic parameters such as lipid metabolism and inflammation. Finally, there is interest in exploring the potential therapeutic applications of this compound in humans, particularly in the treatment of obesity and diabetes.
Méthodes De Synthèse
The synthesis of 1-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-propanedione involves several steps. The starting material is 5-chloro-2-hydroxybenzaldehyde, which is reacted with tert-butylacetoacetate to form a chalcone intermediate. The chalcone is then reduced to the corresponding alcohol using sodium borohydride. The final step involves the condensation of the alcohol with 4-tert-butylphenylacetyl chloride to form the desired product.
Applications De Recherche Scientifique
1-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-propanedione has been extensively studied for its potential applications in the treatment of obesity and diabetes. It has been shown to increase energy expenditure and reduce body weight in animal models. In addition, it has been shown to improve insulin sensitivity and glucose tolerance in obese and diabetic mice.
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxyphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO3/c1-19(2,3)13-6-4-12(5-7-13)17(22)11-18(23)15-10-14(20)8-9-16(15)21/h4-10,21H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEULKLIKKJDIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1,3-benzodioxol-5-yl-N'-[4-(difluoromethoxy)-2-methylphenyl]urea](/img/structure/B5720698.png)
![N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5720714.png)

![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5720730.png)
![2-[(3-phenoxybenzyl)(propyl)amino]ethanol](/img/structure/B5720733.png)

![3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5720741.png)

![1-(4-methylbenzyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5720760.png)


![ethyl 4-{[(2,3-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5720784.png)
![4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5720797.png)
![2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5720800.png)